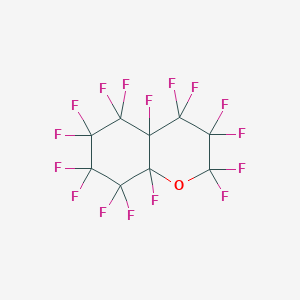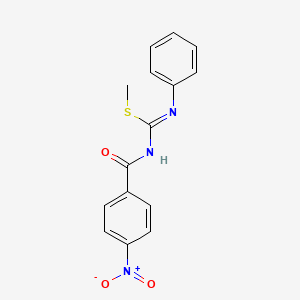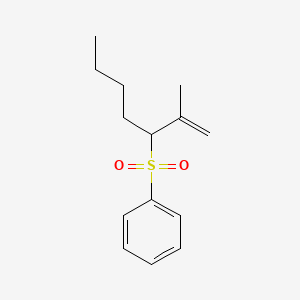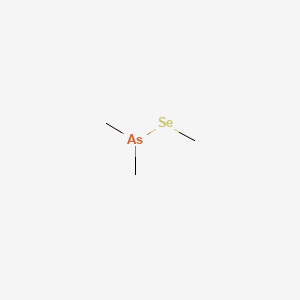
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- is a chemical compound with the molecular formula C10H6(SO3H)2NCS. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two sulfonic acid groups and an isothiocyanate group attached to a naphthalene ring, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- typically involves the sulfonation of naphthalene followed by the introduction of the isothiocyanate group. The process begins with the sulfonation of naphthalene using sulfuric acid to produce 1,5-naphthalenedisulfonic acid. This intermediate is then reacted with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group, resulting in the formation of 1,5-Naphthalenedisulfonicacid, 3-isothiocyanato-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonic acid groups.
Condensation Reactions: The compound can participate in condensation reactions with other molecules, forming larger and more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Reaction Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include substituted amines, alcohols, or thiols.
Oxidation Products: Oxidation of the sulfonic acid groups can lead to the formation of sulfonates or sulfones.
Condensation Products:
科学研究应用
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the labeling and detection of biomolecules due to its reactive isothiocyanate group.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to the modification of their structure and function. The sulfonic acid groups enhance the solubility and stability of the compound, making it suitable for various applications.
相似化合物的比较
Similar Compounds
1,5-Naphthalenedisulfonic acid: Lacks the isothiocyanate group but shares similar sulfonic acid groups.
2,6-Naphthalenedisulfonic acid: Similar structure but with sulfonic acid groups at different positions.
1,3,6,7-Naphthalenetrisulfonic acid: Contains three sulfonic acid groups, offering different reactivity and applications.
Uniqueness
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- is unique due to the presence of both sulfonic acid and isothiocyanate groups. This combination provides a versatile platform for chemical modifications and applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
CAS 编号 |
74220-99-8 |
|---|---|
分子式 |
C11H7NO6S3 |
分子量 |
345.4 g/mol |
IUPAC 名称 |
3-isothiocyanatonaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C11H7NO6S3/c13-20(14,15)10-3-1-2-8-9(10)4-7(12-6-19)5-11(8)21(16,17)18/h1-5H,(H,13,14,15)(H,16,17,18) |
InChI 键 |
VBNBCMZEYBETOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=C=S)C(=C1)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)

![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)



![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)






